Stk16-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

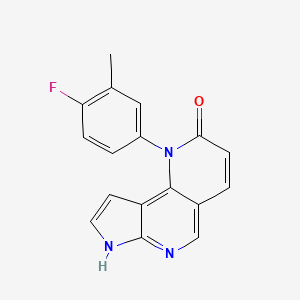

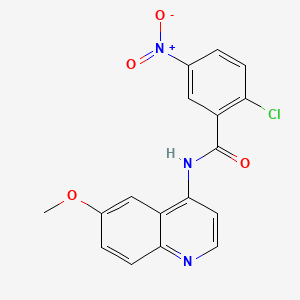

STK16-IN-1 is a STK16 kinase inhibitor with an IC50 of 295 nM . It is a cell-permeable pyrrolonaphthyridinone compound that acts as an ATP-competitive inhibitor against NAK (Numb Associated Kinase) family serine/threonine kinase STK16 .

Synthesis Analysis

The synthesis of this compound was achieved through screening of a focused library of kinase inhibitors .Molecular Structure Analysis

The molecular weight of this compound is 293.30 and its formula is C17H12FN3O . The structure of this compound was analyzed using NMR data obtained from a Bruker 400 MHz .Chemical Reactions Analysis

This compound exhibits potent inhibitory activity against STK16 kinase with excellent selectivity across the kinome as assessed using the KinomeScan profiling assay .Physical And Chemical Properties Analysis

This compound is a solid, white to off-white compound . It is soluble in DMSO .科学的研究の応用

キナーゼ阻害

STK16-IN-1は、STK16キナーゼに対して強力な阻害活性を示す、高度に選択的なATP競合阻害剤です {svg_1}. This compoundは、様々な細胞プロセスにおけるSTK16の機能経路を解明するために使用されてきました {svg_2}.

がん研究

This compoundは、がん研究において注目されています。 例えば、this compoundはVEGFAの発現を誘導し、線維肉腫の増殖を促進することが示されています {svg_3}. さらに、STK16の喪失は、AKTシグナル伝達を抑制することにより、肺がん腫瘍の増殖を阻害しました {svg_4}.

細胞周期調節

This compoundは、細胞周期調節に影響を与えることが示されています。 This compoundでの処理は、細胞数の減少と二核細胞の蓄積をもたらします {svg_5} {svg_6}. これは、STK16のRNAiノックダウンによって再現できます {svg_7}.

化学療法増強

シスプラチン、ドキソルビシン、コルヒチン、パクリタキセルなどの化学療法薬との併用療法は、化学療法薬の抗増殖効果をわずかに増強します {svg_8}.

抗体検出

STK16を検出する抗体は、ウェスタンブロット、免疫組織化学、ELISA、機能アッセイ、免疫細胞化学など、いくつかの科学的な用途に使用できます {svg_9}. これらの抗体は、ヒトおよびマウスのサンプル中のSTK16を標的としています {svg_10}.

タンパク質分泌と選別

主にゴルジ体に局在化する膜結合タンパク質であるSTK16は、TGNタンパク質の分泌と選別に参加することが示されています {svg_11}.

これらは、科学研究におけるthis compoundの多くの潜在的な用途のほんの一部です。 This compoundは、比較的未解明なキナーゼであり、その調節機構と細胞機能を解明するために、さらなる研究が推奨されています {svg_12}.

作用機序

Target of Action

The primary target of Stk16-IN-1 is the serine/threonine kinase 16 (STK16), also known as PKL12 . STK16 is a member of the kinase family of enzymes, which play pivotal roles in numerous cellular processes, including cell cycle regulation, apoptosis, and signal transduction . Dysregulation of kinase activity is often implicated in various pathologies, including cancer, inflammation, and metabolic disorders .

Mode of Action

this compound is a small molecule designed to specifically inhibit the activity of the STK16 enzyme . It works by binding to the active site of the kinase, preventing it from phosphorylating its target substrates . By blocking the kinase activity of STK16, this compound can effectively halt abnormal signaling pathways that contribute to disease progression .

Biochemical Pathways

this compound affects several biochemical pathways. It has been shown to participate in the TGF-β signaling pathway, Trans-Golgi Network protein secretion and sorting, as well as cell cycle and Golgi assembly regulation . In the context of cancer, this compound has been found to phosphorylate c-MYC at serine 452, a pivotal event hindering the ubiquitin-proteasome pathway degradation of c-MYC .

Pharmacokinetics

The development of stk16 inhibitors typically involves high-throughput screening of compound libraries to identify molecules that can bind to stk16 with high affinity . Once potential inhibitors are identified, they undergo further optimization to enhance their specificity, potency, and pharmacokinetic properties .

Result of Action

this compound has been shown to have significant effects at the molecular and cellular levels. It reduces cell number and causes an accumulation of binucleated cells . It also increases populations of G2/M cells . In the context of colorectal cancer, this compound has been found to significantly curtail proliferation and c-MYC expression .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(4-fluoro-3-methylphenyl)-7H-pyrrolo[2,3-h][1,6]naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O/c1-10-8-12(3-4-14(10)18)21-15(22)5-2-11-9-20-17-13(16(11)21)6-7-19-17/h2-9H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNRDXHKVSKUPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101134342 |

Source

|

| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1223001-53-3 |

Source

|

| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223001-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B610952.png)

![7-chloro-3-[2-(6-cyclopropyl-1H-indol-3-yl)-2-oxoethoxy]naphthalene-2-carboxamide](/img/structure/B610953.png)

![N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide](/img/structure/B610954.png)

![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)